6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid

Medicinal Chemistry Antimalarial Drug Discovery Drug Metabolism

6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid (CAS: 909849-02-1) is a specialized boronic acid derivative characterized by a pyridine ring and a trifluoromethoxy-substituted phenoxy group. This compound functions primarily as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures.

Molecular Formula C12H9BF3NO4
Molecular Weight 299.01 g/mol
Cat. No. B15050790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid
Molecular FormulaC12H9BF3NO4
Molecular Weight299.01 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F)(O)O
InChIInChI=1S/C12H9BF3NO4/c14-12(15,16)21-10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)13(18)19/h1-7,18-19H
InChIKeyKURRYDBXMLRFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid: A Specialized Boronic Acid Intermediate for Suzuki-Miyaura Cross-Coupling


6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid (CAS: 909849-02-1) is a specialized boronic acid derivative characterized by a pyridine ring and a trifluoromethoxy-substituted phenoxy group . This compound functions primarily as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures . The presence of the trifluoromethoxy (-OCF3) group is a key structural feature, known to enhance lipophilicity and modulate the electronic properties of the resulting coupled products, making it a valuable building block in medicinal chemistry .

Why Generic Substitution of 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid Fails: The Critical Role of the OCF3 Moiety


Simple substitution of 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid with a non-fluorinated analog (e.g., a methoxy or unsubstituted phenoxy derivative) is not feasible for applications requiring metabolic stability. Direct comparative data from the development of endochin-like quinolones (ELQs) demonstrates that the introduction of a para-OCF3 group on the diarylether side chain is critical for eliminating degradation by liver microsomal enzymes [1]. This structural feature directly prevents metabolic inactivation, a failure mode observed in earlier-generation compounds lacking this substituent. The evidence below quantifies this advantage, confirming that the trifluoromethoxy group is not merely an inert substituent but a functional requirement for achieving in vivo efficacy in this compound class.

Quantitative Evidence for Selecting 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid Over Structural Analogs


Enhanced Metabolic Stability of OCF3-Containing Derivatives vs. Non-Fluorinated Progenitors

The introduction of an OCF3 group at the para position of the diarylether side chain, derived from 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid, conferred complete metabolic stability in human liver microsomes. In contrast, the progenitor compounds ELQ-233 (3) and compound 13, which lack this specific OCF3 substitution, were rapidly degraded [1].

Medicinal Chemistry Antimalarial Drug Discovery Drug Metabolism

High In Vitro Antimalarial Potency of ELQ-233, a Derivative of 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid

The initial prototype ELQ-233, synthesized using the target boronic acid as a key intermediate, demonstrated potent and equipotent activity against multiple strains of P. falciparum, including multidrug-resistant and atovaquone-resistant clinical isolates [1].

Antimalarial Plasmodium falciparum Drug Resistance

Exquisite Parasite Selectivity Conferred by the OCF3-Diarylether Pharmacophore

Further optimization of the ELQ series, all derived from the same diarylether side chain, resulted in ELQ-300 (compound 7), which exhibited exceptional selectivity for the parasite cytochrome bc1 complex over the human homolog. This high selectivity is directly attributed to the structural features of the OCF3-diarylether moiety [1].

Selectivity Cytochrome bc1 Toxicity

Target Applications for 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid Based on Validated Evidence


Synthesis of Metabolically Stable Drug Candidates

This boronic acid is the preferred reagent for medicinal chemistry programs aiming to install a metabolically stable diarylether moiety. Evidence confirms that the para-OCF3 group prevents microsomal degradation, a common failure mode for similar compounds. This makes it a strategic choice for building compound libraries where high metabolic stability is a primary design goal [1].

Development of Next-Generation Antimalarials Targeting Resistant Strains

For research focused on combating drug-resistant malaria, 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid is an essential intermediate. It provides a direct synthetic route to the ELQ class of antimalarials, which have demonstrated equipotent activity against atovaquone-resistant and multidrug-resistant strains of P. falciparum in vitro [1]. This makes it a critical component for developing therapies that address current treatment failures.

Design of Highly Selective Cytochrome bc1 Inhibitors

In projects where inhibition of the cytochrome bc1 complex is desired but host toxicity is a concern, this boronic acid provides a validated path to high selectivity. The data show that the OCF3-diarylether pharmacophore can be further optimized to achieve an IC50 selectivity index exceeding 20,000-fold for the parasite enzyme over its human counterpart, a feature not inherent to simpler scaffolds [1].

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